3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a synthetic compound that belongs to the purine family It is characterized by a purine core structure substituted with a piperidine ring, a methyl group, and a prop-2-enyl group
Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
By inhibiting DPP-4, this compound potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .
Pharmacokinetics
They are absorbed rapidly after oral administration and are widely distributed throughout the body .
Biochemical Analysis
Biochemical Properties
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including Dipeptidyl Peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism . The nature of these interactions is primarily inhibitory, leading to potentiation of the biological activity of incretin hormones like glucagon-like peptide (GLP)-1 .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the activity of GLP-1, which in turn stimulates insulin secretion and inhibits glucagon secretion . This leads to improved glycemic control in diabetic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive inhibitor of DPP-4, leading to increased levels of active GLP-1 in the systemic circulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to lower HbA1c after multiple dosing in both genetic and non-genetic models of diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism. It interacts with the enzyme DPP-4 and impacts metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized from readily available starting materials such as formamide and cyanamide through a series of cyclization reactions.
Substitution Reactions: The introduction of the piperidine ring, methyl group, and prop-2-enyl group is achieved through substitution reactions. These reactions often require the use of strong bases and nucleophiles.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a tool to study purine metabolism and its effects on cellular processes.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
8-Piperidin-1-yl-7-prop-2-enylpurine-2,6-dione: Lacks the methyl group at the 3-position.
3-Methyl-7-prop-2-enylpurine-2,6-dione: Lacks the piperidine ring.
3-Methyl-8-piperidin-1-ylpurine-2,6-dione: Lacks the prop-2-enyl group.
Uniqueness
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to certain receptors, while the prop-2-enyl group contributes to its reactivity in chemical reactions.
Properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBRSVEDWDMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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